molecular formula C21H11F2NO3 B2481419 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide CAS No. 325977-13-7

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide

Cat. No. B2481419
CAS RN: 325977-13-7
M. Wt: 363.32
InChI Key: LCBCTMZXCIJHTP-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a chemical compound that has been synthesized and characterized in scientific research . The importance of this compound lies in its possession of an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Synthesis Analysis

The synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesis of the target amide is better achieved using the acid chloride method .


Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, and GC-MS .


Chemical Reactions Analysis

The compound’s possession of an N,O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . This functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, and GC-MS .

Future Directions

The compound’s potential suitability for metal-catalyzed C-H bond functionalization reactions suggests it could be of interest in future research in the field of organic synthesis .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2,6-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F2NO3/c22-14-8-4-9-15(23)18(14)21(27)24-16-10-3-7-13-17(16)20(26)12-6-2-1-5-11(12)19(13)25/h1-10H,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCTMZXCIJHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide

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